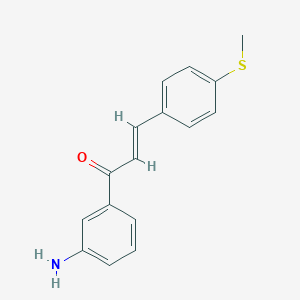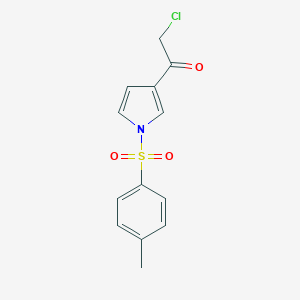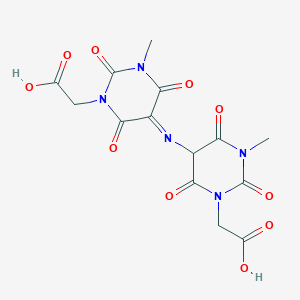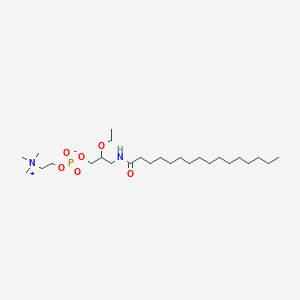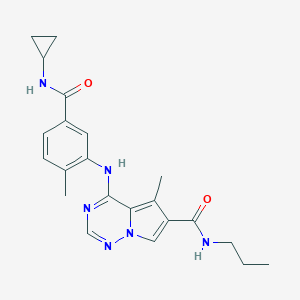
BMS-582949
描述
BMS-582949 是一种有效且选择性的 p38 丝裂原活化蛋白激酶 (p38 MAPK) 抑制剂。 这种化合物已被研究用于其潜在的治疗应用,特别是在治疗牛皮癣等炎症性疾病方面 . This compound 以其高度特异性和抑制 p38 MAPK 活性的功效而闻名 .
科学研究应用
BMS-582949 已被广泛研究用于其在各个科学领域的应用:
作用机制
生化分析
Biochemical Properties
BMS-582949 plays a significant role in biochemical reactions by inhibiting the p38 MAPK pathway . It interacts with the p38α isoform of the MAPK family, which is a key player in the production of inflammatory cytokines . This compound inhibits both the activity and activation of p38 MAPK .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It dramatically suppresses osteoclast differentiation in vitro . It also reduces inflammation within atherosclerotic plaques . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding and inhibition of the p38 MAPK. This inhibition leads to a decrease in the production of inflammatory cytokines, thereby reducing inflammation . It also reverses p38 activation in cells previously activated by lipopolysaccharide (LPS), as shown by the loss of phosphorylation of p38 .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have temporal effects. It suppresses osteoclast differentiation in a dose-dependent manner over time
Metabolic Pathways
This compound is involved in the p38 MAPK pathway, a key pathway in the production of inflammatory cytokines
准备方法
BMS-582949 的合成涉及多个步骤,包括关键中间体的形成及其随后的反应。 工业生产方法可能涉及优化反应条件以提高产率和纯度,例如控制温度、压力和使用特定催化剂 .
化学反应分析
BMS-582949 经历各种化学反应,包括:
氧化: 这种反应可以通过过氧化氢或高锰酸钾等氧化剂来促进。
还原: 还原反应可能涉及硼氢化钠或氢化铝锂等试剂。
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能产生羟基化的衍生物,而取代反应可以在分子上引入新的官能团 .
相似化合物的比较
BMS-582949 可以与其他 p38 MAPK 抑制剂进行比较,例如:
BMS-945429 (ALD518): 一种针对白介素-6 的单克隆抗体,它是炎症级联反应中的另一个关键参与者.
Neflamapimod (VX-745): 一种具有类似作用机制的 p38α MAPK 特异性抑制剂.
TAK-715: 另一种 p38 MAPK 抑制剂,对 p38α 具有高度特异性.
This compound 的独特之处在于其双重作用机制,既抑制 p38 MAPK 的激酶活性,也抑制其激活 . 这种双重抑制提高了其在减少炎症方面的功效,与可能只针对 p38 MAPK 活性一个方面的其他抑制剂相比 .
属性
IUPAC Name |
4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-4-9-23-22(30)17-11-28-19(14(17)3)20(24-12-25-28)27-18-10-15(6-5-13(18)2)21(29)26-16-7-8-16/h5-6,10-12,16H,4,7-9H2,1-3H3,(H,23,30)(H,26,29)(H,24,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTQLZHHDRRBEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CN2C(=C1C)C(=NC=N2)NC3=C(C=CC(=C3)C(=O)NC4CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211380 | |
| Record name | BMS-582949 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623152-17-0 | |
| Record name | BMS-582949 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0623152170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-582949 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12696 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BMS-582949 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 623152-17-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BMS-582949 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR743OME9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of BMS-582949?
A1: this compound functions as a highly selective inhibitor of p38α MAP kinase. [] This enzyme plays a crucial role in inflammatory responses by mediating the production of pro-inflammatory cytokines like TNFα. [] By inhibiting p38α, this compound disrupts these signaling pathways and exerts its anti-inflammatory effects. []
Q2: What evidence supports the efficacy of this compound in preclinical models of inflammatory diseases?
A2: Studies have demonstrated the effectiveness of this compound in both acute and chronic models of inflammation. In an acute murine model of inflammation and a pseudoestablished rat adjuvant-induced arthritis model, this compound demonstrated potent anti-inflammatory effects. [] Furthermore, in a rat LPS-induced TNFα pharmacodynamic model, this compound effectively suppressed the production of this pro-inflammatory cytokine. []
Q3: How does the structure of this compound contribute to its activity and selectivity for p38α?
A3: A key structural feature of this compound is the N-cyclopropyl substituent on the amide group. [] This substitution, in contrast to other alkyl or cycloalkyl groups, enhances the hydrogen-bonding capacity of the amide NH. [] This specific interaction within the p38α active site contributes significantly to the compound's potency and selectivity. [] X-ray crystallography studies have confirmed the binding mode of this compound within the p38α active site. []
Q4: What challenges were encountered with the physicochemical properties of this compound and how were they addressed?
A4: this compound exhibited pH-dependent solubility, leading to inconsistent exposure levels in vivo. [] To address this, researchers developed BMS-751324, a novel prodrug of this compound. [] This prodrug incorporates a carbamoylmethylene linker with hydroxyphenyl acetic acid-derived ester and phosphate functionalities, enhancing its water solubility across a wider pH range. []
Q5: What is the significance of the prodrug approach in the context of this compound?
A5: BMS-751324, the prodrug, demonstrates improved solubility and stability compared to this compound, particularly under acidic conditions. [] It undergoes efficient bioconversion into the active this compound by alkaline phosphatase and esterase enzymes in vivo. [] This results in superior exposure of this compound compared to direct administration, particularly at higher doses. [] Clinical studies confirmed the effectiveness of the prodrug strategy in overcoming the pH-dependent absorption issues associated with this compound. []
Q6: What potential off-target effects or safety concerns have been identified for this compound?
A6: While generally well-tolerated, clinical trials revealed that this compound, like other p38 inhibitors, can cause side effects. [] These include dizziness, rash, and elevated liver enzymes. [] These findings underscore the importance of careful monitoring and risk assessment during clinical development.
Q7: What is the potential of heparanase as a therapeutic target in preeclampsia, and how does this compound contribute to this understanding?
A8: Research suggests that heparanase, an enzyme involved in extracellular matrix degradation, may play a critical role in the development of preeclampsia. [] Studies using HTR8/SVneo cells, a model for human trophoblasts, demonstrated that knocking down heparanase expression led to decreased invasion and increased apoptosis. [] Interestingly, this effect was mediated by the activation of the p38 MAPK signaling pathway, as evidenced by the ability of p38 inhibitors, including this compound, to rescue the impaired invasion observed in heparanase-knockdown cells. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


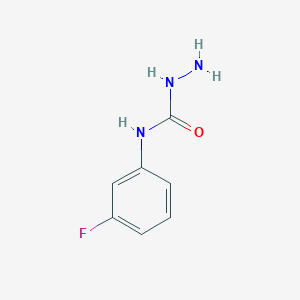
![Cytidine,5'-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI)](/img/structure/B40839.png)
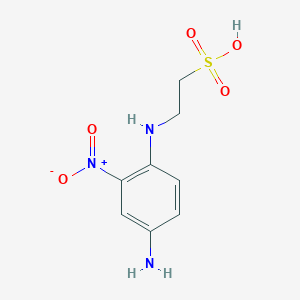
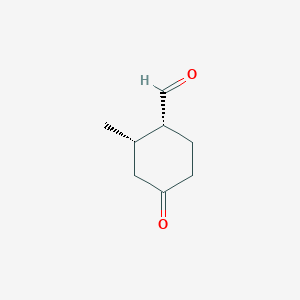
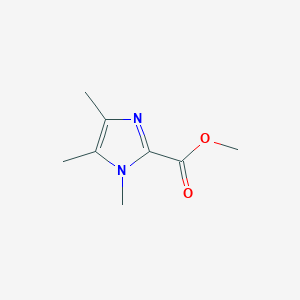
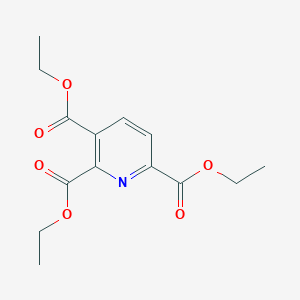
![(3S,10S,13R,14S,17R)-14-(hydroxymethyl)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B40852.png)
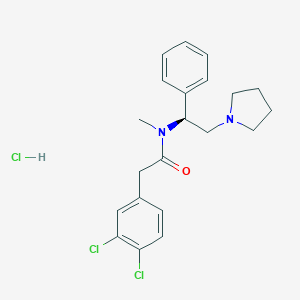
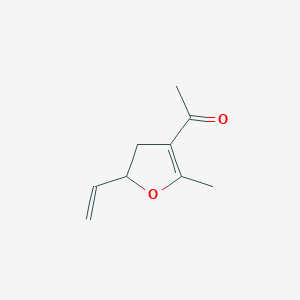
![2-[(2-nitroimidazol-1-yl)methoxy]propane-1,3-diol](/img/structure/B40864.png)
